molecular formula C19H30N4O2 B2418772 2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2195941-18-3

2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2418772
CAS RN: 2195941-18-3
M. Wt: 346.475
InChI Key: XOJPKGQKMVDJCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine is a key structural component in many pharmaceuticals .

Scientific Research Applications

Synthesis and Structural Analysis

  • The research demonstrates the synthesis of piperidine and related alkaloids from phenylglycinol-derived delta-lactam, illustrating a methodology that could potentially be applied to synthesize a wide range of piperidine derivatives, including compounds structurally related to the query compound (Amat et al., 2003).

  • Another study explores the synthesis of 2,6-disubstituted piperidine alkaloids from ladybird beetles, demonstrating the diverse biological activities and potential therapeutic applications of piperidine derivatives (Kubizna et al., 2010).

Potential Applications

  • Piperidine derivatives are explored for their biological activities , including antimicrobial, analgesic, and antipyretic properties. This indicates the broad spectrum of potential applications for compounds structurally similar to the query compound in medical and pharmacological research (Aridoss et al., 2009).

  • The structural conformation of novel piperidine-4-one derivatives has been characterized, providing insights into the molecular architecture and potential reactivity of similar compounds (Lakshminarayana et al., 2010).

  • Diastereoselective synthesis of functionalized tetrahydropyridines using nanocomposites is documented, showcasing the advancements in synthetic chemistry that could enhance the development of new drugs and materials from piperidine-based compounds (Hazeri et al., 2018).

properties

IUPAC Name

2-[[1-[(1-acetylpiperidin-3-yl)methyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-15-5-6-19(25)23(20-15)14-17-7-10-21(11-8-17)12-18-4-3-9-22(13-18)16(2)24/h5-6,17-18H,3-4,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPKGQKMVDJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCN(C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

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